benzyl N-(2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)carbamate
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Description
Benzyl N-(2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)carbamate is a useful research compound. Its molecular formula is C20H24N4O4 and its molecular weight is 384.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.17975526 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar 2-aminopyrimidine derivatives have shown activity againstTrypanosoma brucei rhodesiense and Plasmodium falciparum NF54 , organisms responsible for sleeping sickness and malaria respectively .
Mode of Action
It’s known that similar 2-aminopyrimidine derivatives interact with their targets, leading to their antitrypanosomal and antiplasmodial activities .
Biochemical Pathways
It can be inferred that the compound likely interferes with the life cycle of the targeted organisms, disrupting their growth and proliferation .
Result of Action
Similar 2-aminopyrimidine derivatives have shown to exhibit antitrypanosomal and antiplasmodial activities .
Biological Activity
Benzyl N-(2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)carbamate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine moiety, which is known for its biological significance. The presence of the carbamate group suggests potential interactions with various biological targets.
Biological Activity
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, benzyl carbamate derivatives have been noted for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound may also share these properties due to its structural similarities.
2. Antimicrobial Properties
Preliminary studies suggest that benzyl derivatives can possess antimicrobial activity. A recent investigation into related compounds showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria . Such activity could be attributed to the disruption of bacterial cell walls or interference with metabolic pathways.
3. Inhibition of Enzymatic Activity
The compound may also act as a selective inhibitor of certain enzymes. For instance, studies on similar pyrimidine derivatives demonstrate their role as phosphodiesterase (PDE) inhibitors, which are crucial in regulating cellular signaling pathways . The inhibition of PDE4 has been linked to anti-inflammatory effects, suggesting potential therapeutic applications in conditions like asthma and COPD.
The biological mechanisms through which this compound exerts its effects may involve:
- Enzyme Inhibition: By targeting specific enzymes such as PDEs, the compound can modulate intracellular signaling cascades.
- Cell Cycle Modulation: Similar compounds have been shown to affect the cell cycle by inducing checkpoints that prevent uncontrolled proliferation.
Case Studies
- Anticancer Efficacy
- Antimicrobial Screening
- PDE Inhibition
Summary Table of Biological Activities
Properties
IUPAC Name |
benzyl N-[2-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-14-10-15(2)23-19(22-14)28-17-8-9-24(12-17)18(25)11-21-20(26)27-13-16-6-4-3-5-7-16/h3-7,10,17H,8-9,11-13H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXYMWPJIZIFHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)CNC(=O)OCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.